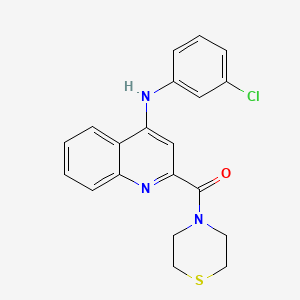

N-(3-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

N-(3-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline-based compound featuring:

- A quinolin-4-amine core substituted at the 2-position with a thiomorpholine-4-carbonyl group.

- A 3-chlorophenyl moiety attached to the 4-amino group. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, distinguishes this compound from morpholine (oxygen instead of sulfur) or piperidine analogs. The sulfur atom may enhance lipophilicity and influence binding interactions compared to oxygen-containing analogs .

Properties

IUPAC Name |

[4-(3-chloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c21-14-4-3-5-15(12-14)22-18-13-19(20(25)24-8-10-26-11-9-24)23-17-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUUBCGURQMEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone, which is significant in medicinal chemistry for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 393.91 g/mol. Its structure includes:

- Chlorophenyl Group : Enhances interaction with biological targets.

- Thiomorpholine-4-carbonyl Group : Potentially increases bioactivity through modulation of enzyme interactions.

The biological activity of N-(3-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.

- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells, suggesting a potential mechanism for this compound as well.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have demonstrated:

- Inhibition of Cell Proliferation : IC50 values ranging from 1 µM to 74 µM against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) .

- Mechanisms of Action : Induction of cell cycle arrest and apoptosis through modulation of mitochondrial pathways and reactive oxygen species (ROS) production .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties, with studies showing:

- Broad-Spectrum Activity : Effective against various bacterial strains and fungi.

- Potential as Antimalarial Agents : Some derivatives have shown activity against Plasmodium species, indicating possible applications in treating malaria .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Synthesis and Modification

The synthesis of N-(3-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions:

- Formation of the Quinoline Core : Utilizing precursors such as anilines and carbonyl compounds.

- Introduction of Functional Groups : Electrophilic substitutions are employed to introduce the chlorophenyl and thiomorpholine groups.

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50 Range (µM) |

|---|---|---|

| Anticancer | Inhibition of A549 cell proliferation | 1.02 - 74.28 |

| Antimicrobial | Broad-spectrum activity against bacteria | Varies |

| Antimalarial | Activity against Plasmodium species | Varies |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Quinoline 2-Position

Key Compounds:

Analysis :

- Thiomorpholine vs. Sulfonyl Groups : Sulfonyl-containing compounds (e.g., PZ-1643) are associated with receptor antagonism, while thiomorpholine’s sulfur may enhance membrane permeability or metal-binding capacity.

- Trifluoromethyl vs. Thiomorpholine : The electron-withdrawing CF₃ group () likely reduces basicity compared to the thiomorpholine-carbonyl, which has a polarizable sulfur atom.

Amine Fragment Modifications

Key Compounds:

Analysis :

- Pyrrolidine vs.

- Aminoethoxyethyl Chains: Hydrophilic chains () improve aqueous solubility, whereas thiomorpholine balances lipophilicity and polarity.

Antimalarial and Antiproliferative Agents:

Analysis :

- The target compound’s thiomorpholine group may confer unique pharmacokinetic properties compared to piperidine-based antiplasmodial agents () or hydrophilic aminoethoxy derivatives ().

Research Findings and Trends

Sulfur vs.

Substituent Position: The 3-chlorophenyl group at the 4-amino position is a common feature in bioactive quinolines (e.g., PZ-1643 in ), suggesting its role in target binding.

Yield and Solubility : Thiomorpholine derivatives are underrepresented in the literature compared to sulfonyl or piperidine analogs, indicating a gap in synthetic optimization studies (–8).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.